molecular formula C14H10Cl2INO B3702923 2-chloro-N-(5-chloro-2-methylphenyl)-5-iodobenzamide

2-chloro-N-(5-chloro-2-methylphenyl)-5-iodobenzamide

Cat. No.: B3702923
M. Wt: 406.0 g/mol
InChI Key: VCBNQONVMCBDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(5-chloro-2-methylphenyl)-5-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, methyl, and iodo substituents on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-chloro-2-methylphenyl)-5-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 5-chloro-2-methylaniline.

    Formation of Intermediate: The reaction between 2-chlorobenzoyl chloride and 5-chloro-2-methylaniline in the presence of a base such as triethylamine results in the formation of 2-chloro-N-(5-chloro-2-methylphenyl)benzamide.

    Iodination: The final step involves the iodination of the intermediate using iodine and a suitable oxidizing agent like sodium iodide in the presence of an acid such as acetic acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloro-2-methylphenyl)-5-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodo substituent.

    Coupling Reactions: The presence of the iodo group makes it suitable for coupling reactions, such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can form biaryl compounds.

Scientific Research Applications

2-chloro-N-(5-chloro-2-methylphenyl)-5-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used in studies to understand the interactions of halogenated benzamides with biological targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-2-methylphenyl)-5-iodobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen substituents can enhance binding affinity and selectivity towards these targets. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(5-chloro-2-methylphenyl)benzamide: Lacks the iodo substituent, which may affect its reactivity and applications.

    5-iodo-2-methyl-N-phenylbenzamide: Similar structure but different substitution pattern, leading to variations in chemical behavior.

    2-chloro-N-(2-methylphenyl)-5-iodobenzamide: Different position of the chloro and methyl groups, impacting its chemical properties.

Uniqueness

2-chloro-N-(5-chloro-2-methylphenyl)-5-iodobenzamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both chloro and iodo groups provides versatility in chemical reactions, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(5-chloro-2-methylphenyl)-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2INO/c1-8-2-3-9(15)6-13(8)18-14(19)11-7-10(17)4-5-12(11)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBNQONVMCBDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(5-chloro-2-methylphenyl)-5-iodobenzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(5-chloro-2-methylphenyl)-5-iodobenzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(5-chloro-2-methylphenyl)-5-iodobenzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(5-chloro-2-methylphenyl)-5-iodobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(5-chloro-2-methylphenyl)-5-iodobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(5-chloro-2-methylphenyl)-5-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.